2-(4-Chlorophenoxy)-3-methylbutanoic acid
Overview
Description
2-(4-Chlorophenoxy)-3-methylbutanoic acid (2-CPMBA) is an organic compound that belongs to the family of phenoxyacetic acids. It is a synthetic compound that is used in scientific research and laboratory experiments. 2-CPMBA has a wide range of applications in the fields of biochemistry and physiology, and it has been used in a variety of research studies to explore its biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Behavior
Studies have documented the environmental fate and behavior of chlorophenoxy herbicides like 2,4-D, highlighting their persistence and potential for bioaccumulation. These herbicides can impact aquatic environments through contamination from agricultural runoff, leading to moderate to high persistence depending on conditions and moderate toxicity to mammalian and aquatic life (Krijgsheld & Gen, 1986; Islam et al., 2017). Additionally, the sorption of 2,4-D and related compounds to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are crucial for the environmental distribution of these chemicals (Werner, Garratt, & Pigott, 2012).
Biodegradation and Remediation
The potential for microbial biodegradation of 2,4-D highlights the role of microorganisms in mitigating environmental contamination. Certain bacteria are capable of degrading 2,4-D, suggesting that bioremediation could be a viable strategy for cleaning up contaminated sites (Magnoli et al., 2020). This underscores the importance of understanding microbial processes in the environment for the development of effective remediation techniques.
Molecular and Ecotoxicological Effects
Research into the molecular and ecotoxicological effects of chlorophenoxy herbicides has expanded, with studies examining the impact on non-target species and ecosystems. These compounds can cause oxidative stress, disrupt endocrine functions, and affect gene expression in aquatic organisms, indicating the need for careful management of their use to protect environmental health (Ge et al., 2017).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDWVTSSFOIVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408617 | |
Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-3-methylbutanoic acid | |
CAS RN |
76075-79-1 | |
Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.